molecular formula C17H14N4O9 B2881012 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate CAS No. 728024-16-6

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2881012
CAS RN: 728024-16-6
M. Wt: 418.318
InChI Key: FDLSVLZLGGDBRA-UHFFFAOYSA-N
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Description

The compound is a derivative of metronidazole, which is a widely used antibiotic . The structure also contains a chromene ring, which is a common structure in many natural products and pharmaceuticals .


Molecular Structure Analysis

The compound contains several functional groups, including a nitro group, an imidazole ring, and a chromene ring . These groups could potentially interact with biological targets through various mechanisms .


Physical And Chemical Properties Analysis

Without specific data, I can only speculate on the properties of this compound. Given its structure, it is likely to be solid at room temperature. Its solubility would depend on the specific substituents present in the molecule .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Metronidazole is known to disrupt DNA in certain microorganisms, leading to their death . The chromene ring could potentially interact with different biological targets, depending on its substitution pattern .

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. Without specific toxicity data, it’s difficult to predict the exact hazards associated with this compound .

Future Directions

Further studies would be needed to fully understand the properties and potential applications of this compound. This could include synthetic studies to optimize its production, biological studies to determine its activity, and toxicity studies to assess its safety .

properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O9/c1-9-18-8-14(21(26)27)19(9)3-4-29-16(22)12-6-10-5-11(20(24)25)7-13(28-2)15(10)30-17(12)23/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLSVLZLGGDBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate

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